![molecular formula C20H16N4O5S B2466468 N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-53-6](/img/structure/B2466468.png)
N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Pigment Yellow 181 (P.Y. 181) Synthesis
- Background : Pigment Yellow 181 is an extremely heat-stable, light-fast reddish-yellow pigment primarily used in plastics, especially polyolefins. It’s also suitable for other high-temperature polymers like polyester and polyacetal. Additionally, it’s used to color spin-dyed viscose rayon and viscose cellulose, meeting stringent specifications for automobile interiors .
- Synthetic Pathway : An efficient two-step synthetic route has been developed for its preparation. The first step involves the direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) to form N-(4-carbamoylphenyl)-4-nitrobenzamide. The second step converts this intermediate to the desired compound. This industrial pathway ensures safety, cost-effectiveness, and high yields .
Antimicrobial and Anticancer Derivatives
- Research Focus : Efforts have been made to study the pharmacological activities of newly synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These compounds aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Other Thiazole-Based Compounds
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c21-18(26)13-3-1-2-4-14(13)23-17(25)8-12-9-30-20(22-12)24-19(27)11-5-6-15-16(7-11)29-10-28-15/h1-7,9H,8,10H2,(H2,21,26)(H,23,25)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMOYMEKLMFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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